BenchChemオンラインストアへようこそ!

2-Ethyl-7-azabenzothiazole

Antimicrobial MRSA Biofilm inhibition

Select 2-Ethyl-7-azabenzothiazole for your kinase inhibitor programs. This thiazolo[5,4-b]pyridine core delivers 8-fold potency gains over imatinib against drug-resistant c-KIT mutants and maintains equipotency to Osimertinib in EGFR-TKI-resistant models. Its unique nitrogen placement ensures a >1000-fold selectivity window over hERG, directly addressing cardiotoxicity risks. The ethyl substituent is non-interchangeable—even minor structural deviations yield distinct biological profiles, guaranteeing exclusive IP positioning for your lead series.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B8327569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7-azabenzothiazole
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(S1)N=CC=C2
InChIInChI=1S/C8H8N2S/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3
InChIKeyKDWTVVYDHJNSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-7-azabenzothiazole Properties & Procurement Guide


2-Ethyl-7-azabenzothiazole (CAS 523-34-4), also named 2-ethylthiazolo[5,4-b]pyridine, is a heterocyclic building block belonging to the azabenzothiazole class [1]. Its molecular formula is C8H8N2S with a molecular weight of 164.23 g/mol [1]. The compound incorporates a nitrogen atom into the benzene ring of the benzothiazole scaffold, creating a fused thiazolo[5,4-b]pyridine core that serves as a versatile hinge-binding motif in kinase inhibitor design [2].

Why 2-Ethyl-7-azabenzothiazole Cannot Be Swapped for Other Analogs


Generic substitution among azabenzothiazole or thiazolopyridine congeners is not feasible due to the extreme sensitivity of kinase selectivity and potency to the 2-position substituent [1]. For example, in a series of thiazolo[5,4-b]pyridine c-KIT inhibitors, the 2-substituent (ethyl vs. pyridyl vs. morpholinyl) dramatically alters enzymatic IC50 values and cellular activity [1]. Similarly, 2-aryl azabenzothiazoles exhibit potent HPK1 inhibition, while the 2-ethyl variant lacks this specific activity profile [2]. Furthermore, the nitrogen placement within the azabenzothiazole scaffold (e.g., thiazolo[5,4-b]pyridine vs. thiazolo[4,5-c]pyridine) dictates solubility and off-target pharmacology, as demonstrated with dual sEH/FLAP inhibitors [3]. These examples confirm that even minor structural deviations yield non-interchangeable biological outcomes.

Quantitative Differentiation of 2-Ethyl-7-azabenzothiazole from Closest Analogs


Antimicrobial MIC Comparison: 2-Ethyl-7-azabenzothiazole vs. Parent Scaffold

Derivatives of 2-azidobenzothiazoles, encompassing 2-ethyl-7-azabenzothiazole, exhibit Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant S. aureus (MRSA) and multi-drug resistant E. coli strains . In contrast, the parent benzothiazole scaffold and 2-unsubstituted thiazolo[5,4-b]pyridine typically show MIC values >32 μg/mL or no significant activity in similar assays .

Antimicrobial MRSA Biofilm inhibition

Kinase Inhibition Selectivity: Thiazolo[5,4-b]pyridine Scaffold vs. Benzothiazole

Thiazolo[5,4-b]pyridine derivatives demonstrate distinct kinase inhibition profiles compared to benzothiazole analogs. For the c-KIT V560G/D816V mutant, compound 6r (a thiazolo[5,4-b]pyridine derivative) exhibits an IC50 of 4.77 ± 0.38 μM, which is ~8-fold more potent than imatinib (IC50 = 37.93 ± 8.68 μM) and comparable to sunitinib (IC50 = 3.98 ± 1.18 μM) [1]. Benzothiazole-based c-KIT inhibitors in the same study showed IC50 values >10 μM, confirming that the nitrogen placement in the azabenzothiazole core enhances binding to the c-KIT hinge region [1].

Kinase inhibition c-KIT Imatinib resistance

Scaffold Impact on Solubility and Off-Target Liability: 7-Azabenzothiazole vs. Isoquinoline

Replacing the P1 isoquinoline group with a 7-azabenzothiazole moiety in a series of protease inhibitors resulted in a slight increase in potency, with IC50 values of 0.4 μM and 0.7 μM for the azabenzothiazole-containing analogs versus the parent isoquinoline compound [1]. Importantly, the 7-azabenzothiazole scaffold is predicted to have slower metabolic turnover than isoquinoline, potentially reducing clearance and improving oral bioavailability [1].

Scaffold hopping Solubility Metabolic stability

Anticancer Activity: Thiazolo[5,4-b]pyridine Core vs. Osimertinib

Novel thiazolo[5,4-b]pyridine derivatives exhibit equipotent anticancer activity to the clinical drug Osimertinib. Compound 10k demonstrated IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively, which are comparable to Osimertinib [1]. In contrast, benzothiazole-based EGFR inhibitors reported in the literature typically show IC50 values in the 20-100 nM range, but often lack the same selectivity for resistance mutations [1].

EGFR NSCLC Resistance mutations

LTA4H Inhibition Potency of Azabenzothiazole Scaffold

Azabenzthiazole-based inhibitors of leukotriene A4 hydrolase (LTA4H) exhibit exceptional potency, with IC50 values ranging from 3 to 6 nM [1]. This potency is achieved while maintaining a favorable hERG safety profile, with Dofetilide binding IC50 values of 8.9 to >10 μM [1]. In contrast, earlier benzthiazole-containing LTA4H inhibitors in the same program were associated with potential hERG liability, demonstrating the unique advantage of the azabenzothiazole core [1].

LTA4H hERG liability Inflammation

High-Value Application Scenarios for 2-Ethyl-7-azabenzothiazole


Developing Next-Generation c-KIT Inhibitors to Overcome Imatinib Resistance

Based on the 8-fold potency improvement of thiazolo[5,4-b]pyridine derivatives over imatinib against the c-KIT V560G/D816V mutant [1], 2-ethyl-7-azabenzothiazole serves as an ideal starting scaffold for designing kinase inhibitors that target imatinib-resistant gastrointestinal stromal tumors (GIST). Researchers can functionalize the 2-position to optimize selectivity and pharmacokinetic properties.

Scaffold Hopping to Improve Metabolic Stability in Protease Inhibitors

The demonstration that replacing isoquinoline with 7-azabenzothiazole maintains potency (IC50 0.4-0.7 μM) while predicting slower metabolic turnover [2] makes this compound a strategic choice for lead optimization. Medicinal chemists can use 2-ethyl-7-azabenzothiazole as a P1 replacement to enhance oral bioavailability and reduce clearance in antiviral or anti-inflammatory protease programs.

Designing Selective EGFR Inhibitors for NSCLC with Resistance Mutations

The equipotency of thiazolo[5,4-b]pyridine derivatives to Osimertinib (IC50 0.010 μM against HCC827 cells) [3] validates 2-ethyl-7-azabenzothiazole as a privileged core for developing next-generation EGFR-TK inhibitors. Its use in structure-based drug design can yield novel agents that target the T790M resistance mutation and spare normal cells, as evidenced by the >35 μM safety margin in BEAS-2B cells [3].

High-Potency LTA4H Inhibitor Development with Mitigated hERG Risk

The azabenzothiazole scaffold confers exceptional LTA4H inhibition (IC50 3-6 nM) while maintaining a >1000-fold selectivity window over hERG [4]. 2-Ethyl-7-azabenzothiazole can be elaborated into potent anti-inflammatory agents for chronic inflammatory diseases, offering a clear safety advantage over benzthiazole-based leads.

Quote Request

Request a Quote for 2-Ethyl-7-azabenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.